3,5-Dihydroxy-4-acetyltoluene
Overview
Description
3,5-Dihydroxy-4-acetyltoluene, also known as this compound, is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Natural Product Derivatives
Dihydrostilbene derivatives, including compounds structurally related to 3,5-Dihydroxy-4-acetyltoluene, have been identified in Glycyrrhiza glabra leaves. These compounds, studied for their structures, represent a significant area of research in natural product chemistry and potentially offer a variety of applications due to their unique chemical properties (Biondi, Rocco & Ruberto, 2005).
Electro-Optical Properties in Polyurethanes
Research has been conducted on novel Y-type polyurethanes containing dioxynitrostilbene, a compound structurally similar to this compound. These polyurethanes have been shown to possess valuable non-linear optical (NLO) properties, potentially useful in NLO device applications (Lee, Bang, Park, Lee, Rhee & Lee, 2004).
Chemical Synthesis and Reaction Studies
Studies on the ultrasound-assisted dehydrogenation of compounds structurally related to this compound provide insights into their chemical reactivity under different conditions, which can be significant in the field of synthetic chemistry (Memarian, Farhadi & Sabzyan, 2010).
Applications in Chemoprevention
Investigations into the modifying effect of various agents, including derivatives of compounds similar to this compound, on apoptosis and cell proliferation in human colon cancer cells highlight potential applications in cancer prevention and therapy (Zheng, Hirose, Yoshimi, Murakami, Koshimįzu, Ohigashi, Sakata, Matsumoto, Sayama & Mori, 2002).
Hydrogen-Bonded Networks in Crystal Engineering
Research on acridinylresorcinol host compounds, which feature structural elements akin to this compound, has led to insights into the formation of robust hydrogen-bonded networks. These findings are significant for the field of crystal engineering and the design of novel materials (Tanaka, Tasaki & Aoyama, 2002).
Mechanism of Action
Target of Action
3,5-Dihydroxy-4-acetyltoluene, also known as 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is an acetophenone derivative . It is primarily used in the preparation of sodium glucose co-transporter 2 inhibitors, which are used as antidiabetic agents . Therefore, its primary target is the sodium glucose co-transporter 2 (SGLT2) protein.
Pharmacokinetics
Its boiling point is predicted to be around 2887±350 °C , and its density is approximately 1.239±0.06 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.
Safety and Hazards
Biochemical Analysis
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
The effects of 3,5-Dihydroxy-4-acetyltoluene vary with different dosages in animal models
Metabolic Pathways
It is known that this compound interacts with certain enzymes or cofactors .
Transport and Distribution
It is known that this compound interacts with certain transporters or binding proteins .
Subcellular Localization
It is known that this compound may be directed to specific compartments or organelles within the cell .
Properties
IUPAC Name |
1-(2,6-dihydroxy-4-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-3-7(11)9(6(2)10)8(12)4-5/h3-4,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUORWXJSURNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439541 | |
Record name | 3,5-Dihydroxy-4-acetyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1634-34-0 | |
Record name | 3,5-Dihydroxy-4-acetyltoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30439541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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